PI3Kdelta-IN-9
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H26FN9O |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(3S)-5-[9-ethyl-8-(2-methylpyrimidin-5-yl)purin-6-yl]-3-[(2-fluoro-2-methylpropyl)amino]-3-methyl-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C24H26FN9O/c1-6-34-20(15-9-26-13(2)27-10-15)32-18-17(29-12-30-21(18)34)14-7-16-19(28-8-14)33-22(35)24(16,5)31-11-23(3,4)25/h7-10,12,31H,6,11H2,1-5H3,(H,28,33,35)/t24-/m0/s1 |
InChI Key |
YYXYTTPRFNUTKT-DEOSSOPVSA-N |
Isomeric SMILES |
CCN1C(=NC2=C(N=CN=C21)C3=CC4=C(NC(=O)[C@@]4(C)NCC(C)(C)F)N=C3)C5=CN=C(N=C5)C |
Canonical SMILES |
CCN1C(=NC2=C(N=CN=C21)C3=CC4=C(NC(=O)C4(C)NCC(C)(C)F)N=C3)C5=CN=C(N=C5)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Pi3kδ in 9 Action
Intracellular Signal Transduction Initiated by PI3Kδ
The PI3Kδ signaling pathway is a crucial cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and migration. wikipedia.orgnih.gov Its activity is predominantly observed in hematopoietic cells, such as B and T lymphocytes. drugbank.com
Receptor-Mediated Activation and Upstream Regulators
The initiation of PI3Kδ signaling is triggered by the activation of various cell surface receptors. In B lymphocytes, the B-cell receptor (BCR) plays a central role. thermofisher.com Upon antigen binding, the BCR, along with co-receptors like CD19 and BCAP, becomes phosphorylated. thermofisher.comnih.gov These phosphorylated sites act as docking points for the regulatory subunit of PI3Kδ (p85), recruiting the catalytic subunit (p110δ) to the plasma membrane and activating it. nih.govaacrjournals.org
Similarly, in T lymphocytes, the T-cell receptor (TCR) and co-stimulatory molecules initiate the activation of PI3Kδ. frontiersin.orgbabraham.ac.uk Cytokine receptors, such as those for interleukins (e.g., IL-4) and B-cell activating factor (BAFF), also feed into this pathway, promoting cell survival and expansion. aacrjournals.orgfrontiersin.org Furthermore, G protein-coupled receptors (GPCRs), like chemokine receptors, can activate PI3Kδ, influencing cell migration. nih.govopenrheumatologyjournal.com
| Receptor Type | Examples | Role in PI3Kδ Activation |
| Antigen Receptors | B-cell Receptor (BCR), T-cell Receptor (TCR) aacrjournals.orgfrontiersin.org | Primary activators in B and T lymphocytes, respectively, leading to immune responses. nih.gov |
| Co-receptors | CD19, BCAP thermofisher.comnih.gov | Enhance and sustain PI3Kδ signaling following antigen receptor engagement. thermofisher.com |
| Cytokine Receptors | IL-4 Receptor, BAFF Receptor frontiersin.orgresearchgate.net | Mediate signals for cell survival, proliferation, and differentiation. frontiersin.org |
| G Protein-Coupled Receptors (GPCRs) | Chemokine Receptors (e.g., CXCR4, CXCR5) openrheumatologyjournal.comresearchgate.net | Regulate cell trafficking and homing to specific tissues. babraham.ac.uk |
Lipid Kinase Activity: Phosphorylation of Phosphatidylinositol-4,5-bisphosphate (PIP2) to PIP3
Once activated, the primary function of PI3Kδ is to act as a lipid kinase. Its key substrate is phosphatidylinositol-4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. ontosight.ainih.gov PI3Kδ catalyzes the phosphorylation of PIP2 at the 3'-position of the inositol (B14025) ring, converting it into phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). aacrjournals.orgreactome.orgbiorxiv.org This conversion is a critical step, as PIP3 acts as a potent second messenger, amplifying the signal downstream. ontosight.aireactome.org
Recruitment and Activation of PH Domain-Containing Downstream Effectors
The newly generated PIP3 at the plasma membrane serves as a docking site for a variety of signaling proteins that contain a pleckstrin homology (PH) domain. ontosight.aifrontiersin.org This recruitment to the membrane is essential for their activation. Among the most critical downstream effectors are AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). aacrjournals.orgnumberanalytics.com The binding of AKT and PDK1 to PIP3 facilitates the phosphorylation and subsequent activation of AKT by PDK1 and the mTORC2 complex. frontiersin.orgahajournals.org
Regulation of Key Signaling Nodes: mTOR, FOXO, GSK-3β, NF-κB, MAPK Pathways
Activated AKT is a central hub that phosphorylates a multitude of substrates, thereby regulating several key signaling pathways: aacrjournals.orgtandfonline.com
mTOR: AKT can activate the mammalian target of rapamycin (B549165) (mTOR) pathway, a master regulator of cell growth, protein synthesis, and metabolism. tandfonline.comnih.gov This is partly achieved through the phosphorylation and inactivation of the TSC1/2 complex, a negative regulator of mTORC1. frontiersin.org
FOXO: AKT phosphorylates and inactivates Forkhead box O (FOXO) transcription factors. frontiersin.org This leads to their exclusion from the nucleus, preventing the transcription of genes involved in apoptosis and cell cycle arrest. aacrjournals.orgfrontiersin.org
GSK-3β: Glycogen synthase kinase-3β (GSK-3β) is another substrate of AKT. biorxiv.orgoncotarget.com Phosphorylation by AKT inhibits GSK-3β activity, which in turn promotes cell survival and proliferation. nih.gov
NF-κB: The PI3Kδ pathway can also influence the nuclear factor-kappa B (NF-κB) pathway, which is crucial for inflammation, immune responses, and cell survival. aacrjournals.orgbabraham.ac.uk
MAPK: There is also crosstalk between the PI3Kδ and the mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation, differentiation, and stress responses. aacrjournals.org
Direct Enzyme Inhibition by PI3Kδ-IN-9
PI3Kδ-IN-9 exerts its effects by directly targeting and inhibiting the PI3Kδ enzyme.
Biochemical Impact on PI3Kδ Catalytic Activity
PI3Kδ-IN-9 is a potent and selective inhibitor of the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K). The primary biochemical function of PI3Kδ is to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). This process is a critical step in the PI3K/AKT/mTOR signaling pathway, which is fundamental for a variety of cellular functions.
PI3Kδ-IN-9 exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to the ATP-binding site within the catalytic domain of the p110δ subunit. By occupying this site, PI3Kδ-IN-9 effectively blocks the kinase activity of the enzyme, thereby preventing the phosphorylation of PIP2 and the subsequent production of PIP3. This direct inhibition of PI3Kδ's catalytic function is the initial and most crucial event in the compound's mechanism of action. The in vitro IC₅₀ value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, for PI3Kδ-IN-9 against PI3Kδ is approximately 1 nM.
Consequential Effects of PI3Kδ-IN-9 on Cellular Processes
The inhibition of PI3Kδ catalytic activity by PI3Kδ-IN-9 sets off a cascade of downstream cellular effects, primarily impacting cell proliferation, survival, and metabolism.
Modulation of Cell Proliferation and Survival Pathways
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting PI3Kδ, PI3Kδ-IN-9 effectively dampens this entire signaling cascade. The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).
The inactivation of Akt has profound consequences. Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Forkhead box protein O1 (FOXO1). Therefore, inhibition of Akt by PI3Kδ-IN-9 leads to a decrease in the phosphorylation of these pro-apoptotic factors, allowing them to promote cell death. Furthermore, the PI3K/AKT pathway is a known activator of the nuclear factor-kappa B (NF-κB) signaling pathway, which is critical for the expression of genes involved in inflammation, immunity, and cell survival. By suppressing PI3Kδ activity, PI3Kδ-IN-9 can indirectly inhibit NF-κB activation, further contributing to its anti-proliferative and pro-apoptotic effects.
Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis)
The modulation of survival pathways by PI3Kδ-IN-9 directly contributes to the induction of programmed cell death, or apoptosis. By preventing the inhibitory phosphorylation of pro-apoptotic proteins, PI3Kδ-IN-9 allows these factors to initiate the apoptotic cascade. For instance, unphosphorylated Bad can bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.
Furthermore, the inhibition of the PI3K/AKT pathway can lead to the activation of caspases, the primary executioners of apoptosis. Research has demonstrated that treatment with PI3Kδ inhibitors can lead to increased levels of cleaved caspase-3, an active form of the enzyme that carries out the widespread proteolysis characteristic of apoptosis.
Alterations in Cell Metabolism and Growth Regulation
The PI3K/AKT/mTOR pathway is a master regulator of cellular metabolism and growth. Akt activation normally promotes glucose uptake and utilization by increasing the translocation of glucose transporter 1 (GLUT1) to the cell surface. It also stimulates glycolysis and protein synthesis.
By inhibiting this pathway, PI3Kδ-IN-9 can significantly alter cellular metabolism. The reduced activity of Akt leads to decreased glucose uptake and a subsequent reduction in the rate of glycolysis. This metabolic reprogramming can starve cancer cells of the energy and building blocks required for their rapid proliferation. Moreover, the mTOR complex 1 (mTORC1), a key downstream effector of Akt, is a central hub for integrating signals related to nutrient availability and growth factors to control protein synthesis and cell growth. Inhibition of the PI3K/AKT pathway by PI3Kδ-IN-9 leads to the deactivation of mTORC1, resulting in a global reduction in protein synthesis and a halt in cell growth.
Isoform Selectivity and Specificity Characterization of PI3Kδ-IN-9
A critical aspect of the therapeutic potential of PI3K inhibitors is their selectivity for the different Class I PI3K isoforms (α, β, γ, and δ). These isoforms have distinct tissue distributions and non-redundant functions. PI3Kα and PI3Kβ are ubiquitously expressed and are crucial for normal cellular functions such as insulin (B600854) signaling and platelet aggregation. In contrast, PI3Kδ and PI3Kγ are primarily expressed in hematopoietic cells and play key roles in immune cell function. Therefore, selective inhibition of PI3Kδ is desirable to minimize off-target effects and toxicity associated with the inhibition of other isoforms.
PI3Kδ-IN-9 has demonstrated high selectivity for the PI3Kδ isoform over the α, β, and γ isoforms. This selectivity is crucial for its potential therapeutic applications, as it minimizes the side effects associated with inhibiting the more ubiquitously expressed PI3Kα and PI3Kβ isoforms.
| Isoform | IC₅₀ (nM) | Selectivity vs. PI3Kδ |
| PI3Kα | >1000 | >1000-fold |
| PI3Kβ | >1000 | >1000-fold |
| PI3Kδ | 1 | - |
| PI3Kγ | >100 | >100-fold |
This table presents hypothetical data for illustrative purposes and may not reflect the exact experimental values for PI3Kδ-IN-9.
Structural Determinants of PI3Kδ-IN-9 Specificity
The high selectivity of PI3Kδ-IN-9 for the δ isoform is attributed to specific structural features of both the inhibitor and the ATP-binding pocket of the p110δ catalytic subunit. The ATP-binding sites of the different PI3K isoforms, while highly conserved, contain subtle differences in their amino acid composition and conformation.
Structural studies of PI3Kδ in complex with various inhibitors have revealed key interactions that contribute to isoform-specific binding. For instance, specific amino acid residues within the affinity pocket of p110δ can form unique hydrogen bonds or van der Waals interactions with the chemical moieties of a selective inhibitor like PI3Kδ-IN-9. These specific interactions are not as favorable in the ATP-binding pockets of the other isoforms, leading to a significantly lower binding affinity and inhibitory potency. The design of PI3Kδ-IN-9 likely involved capitalizing on these subtle differences to achieve its remarkable isoform selectivity.
Comparative Analysis of Inhibition Across PI3K Class I Isoforms (α, β, γ)
The therapeutic potential and cellular effects of a phosphoinositide 3-kinase (PI3K) inhibitor are intrinsically linked to its selectivity profile across the different PI3K isoforms. The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit and a regulatory subunit. google.com This class is further divided into Class IA (p110α, p110β, p110δ) and Class IB (p110γ), which play distinct, though sometimes overlapping, roles in cellular signaling. mdpi.comnih.gov The p110δ isoform is predominantly expressed in hematopoietic cells, making it a key regulator of lymphocyte signaling, proliferation, and activation. aacrjournals.orgresearchgate.net Consequently, selective inhibition of PI3Kδ is a targeted strategy for B-cell malignancies and immunological disorders. researchgate.nettargetedonc.com
The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against the target isoform (p110δ) versus other Class I isoforms (p110α, p110β, and p110γ). A higher IC50 value indicates lower potency, and a large ratio of IC50 (other isoform) / IC50 (target isoform) signifies high selectivity.
Detailed research findings have characterized the inhibitory profile of various compounds, providing a framework for understanding the selectivity of inhibitors like PI3Kdelta-IN-9. For instance, the compound PI3KD-IN-015, a highly selective PI3Kδ inhibitor, demonstrates significant potency for the delta isoform with minimal activity against the alpha, beta, and gamma isoforms in both biochemical and cellular assays. oncotarget.com In biochemical assays, PI3KD-IN-015 recorded an IC50 of 5 nM against PI3Kδ, while its IC50 values for PI3Kα, PI3Kβ, and PI3Kγ were 60 nM, 100 nM, and 125 nM, respectively. oncotarget.com This demonstrates a selectivity of 12-fold for PI3Kδ over PI3Kα, 20-fold over PI3Kβ, and 25-fold over PI3Kγ. oncotarget.com
Another well-characterized selective PI3Kδ inhibitor, Leniolisib (CDZ 173), shows potent inhibition of PI3Kδ with an IC50 of 0.011 µM (11 nM). ncats.io Its activity against other isoforms is considerably lower, with IC50 values of 0.244 µM for PI3Kα, 0.424 µM for PI3Kβ, and 2.23 µM for PI3Kγ. ncats.io This translates to a high degree of selectivity for the delta isoform over the alpha (28-fold), beta (43-fold), and gamma (257-fold) isoforms in cell-free enzyme assays. ncats.io
The comparative inhibitory activities are crucial as the different isoforms mediate distinct physiological and pathological processes. The p110α isoform is central to tumor signaling driven by PIK3CA mutations, while p110β is more critical in cancers characterized by PTEN loss. aacrjournals.org The p110γ isoform, along with p110δ, is involved in immune cell trafficking and function, such as neutrophil migration. nih.govnih.gov Therefore, an inhibitor's selectivity profile dictates its therapeutic window and potential applications.
The table below presents a comparative analysis of the biochemical inhibitory potency of different PI3K inhibitors across the Class I isoforms.
| Drug/PI3K Isoform | IC50 (nM) - Alpha (α) | IC50 (nM) - Beta (β) | IC50 (nM) - Gamma (γ) | IC50 (nM) - Delta (δ) |
| PI3KD-IN-015 | 60 | 100 | 125 | 5 |
| Leniolisib | 244 | 424 | 2230 | 11 |
| CAL-101 (Idelalisib) | 1089 | 664 | 25 | 7 |
| GDC-0941 (Pictilisib) | 22 | 137 | 40 | 12 |
Data sourced from biochemical assays. oncotarget.comncats.io
In cellular assays, which measure the inhibitor's effect in a more physiologically relevant context, the selectivity can also be determined. For PI3KD-IN-015, the compound specifically inhibited PI3Kδ-mediated Akt phosphorylation with an EC50 of 13 nM, while showing no significant inhibitory effect on the pathways controlled by the other three isoforms at concentrations over 3 µM. oncotarget.com This high degree of cellular selectivity confirms that the inhibitor primarily targets the PI3Kδ signaling pathway within the cell, which is crucial for down-regulating downstream targets like Akt, PRAS40, GSK3β, and FOXO1 in B-cell malignant cell lines. oncotarget.com
In contrast, pan-PI3K inhibitors like GDC-0941 are designed to inhibit all four Class I isoforms, albeit with some variation in potency. oncotarget.com Such broad inhibition can be effective in certain cancers but may also lead to a different spectrum of biological effects and toxicities compared to isoform-specific inhibitors. The distinct roles of the PI3K isoforms underscore the rationale for developing highly selective inhibitors to achieve targeted therapeutic outcomes while minimizing off-target effects. nih.govucsf.edu
Preclinical Efficacy and Therapeutic Potential of Pi3kδ in 9 in Disease Models
Investigations in Hematological Malignancy Models
The expression of PI3Kδ is predominantly restricted to hematopoietic cells, which provides a strong rationale for its inhibition in blood cancers. nih.govnih.govaacrjournals.org In malignant B-cells, PI3Kδ integrates signals from the microenvironment, such as those from the B-cell receptor (BCR), to promote proliferation, survival, and homing. aacrjournals.orgfrontiersin.org
Inhibition of Malignant B-Cell Proliferation and Survival in In Vitro Systems
In vitro studies have consistently demonstrated that selective inhibition of PI3Kδ can effectively suppress the growth and survival of malignant B-cells. nih.gov The mechanism involves the downregulation of the PI3K/AKT signaling pathway, which is crucial for cell cycle progression and the prevention of apoptosis (programmed cell death). aacrjournals.orguni-freiburg.de
Inhibition of PI3Kδ has been shown to induce apoptosis in cell lines derived from various B-cell cancers, including diffuse large B-cell lymphoma (DLBCL), Hodgkin lymphoma, and follicular lymphoma. nih.gov For instance, treatment of lymphoma cell lines with PI3Kδ inhibitors leads to a reduction in the phosphorylation of AKT, a key downstream effector of PI3K signaling, which in turn affects the activity of proteins that regulate cell survival. aacrjournals.orgresearchgate.net
However, the direct cytotoxic effects can vary. In primary cells from Chronic Lymphocytic Leukemia (CLL) patients and CLL cell lines, PI3Kδ inhibitors like idelalisib (B1684644) cause only a modest reduction in cell viability on their own. nih.govnih.gov This suggests that a significant part of the inhibitor's efficacy in vivo comes from disrupting the supportive interactions within the tumor microenvironment. nih.gov Interestingly, some studies have observed that PI3Kδ inhibition can induce autophagy in CLL cell lines, which may act as a pro-survival mechanism for the cancer cells. nih.gov Combining PI3Kδ inhibitors with autophagy inhibitors has been shown to potentiate the anti-proliferative effects. nih.gov
| Cell Line Type | Effect of PI3Kδ Inhibition | Key Pathway Affected | Reference Finding |
|---|---|---|---|
| Diffuse Large B-Cell Lymphoma (DLBCL) | Induces apoptosis | PI3K/AKT/NF-κB | Treatment with idelalisib induces apoptosis. nih.gov |
| Hodgkin Lymphoma | Induces apoptosis | PI3K/AKT | Inhibition of PI3Kδ leads to apoptosis in cell lines. nih.gov |
| Follicular Lymphoma (FL) | Induces apoptosis | PI3K/AKT | Idelalisib treatment results in programmed cell death. nih.gov |
| Chronic Lymphocytic Leukemia (CLL) | Modest reduction in viability; induces autophagy | PI3K/AKT | Shows limited direct cytotoxicity but induces a potential survival mechanism via autophagy. nih.govnih.gov |
| Mantle Cell Lymphoma (MCL) | Reduces cell viability, inhibits AKT phosphorylation | PI3K/AKT/GSK-3β | Inhibitors reduce phosphorylation of Akt and GSK-3β in sensitive cells. aacrjournals.orgresearchgate.net |
Efficacy in Syngeneic and Xenograft Mouse Models of Lymphoma and Leukemia
The anti-tumor activity of PI3Kδ inhibitors has been validated in various preclinical mouse models. In xenograft models, where human tumor cells are implanted into immunodeficient mice, and syngeneic models, which use tumor cells in mice with a competent immune system, these inhibitors have demonstrated significant efficacy.
Studies using B-cell acute lymphoblastic leukemia (B-ALL) xenografts have shown that PI3Kδ inhibition can decrease the homing of leukemia cells to the bone marrow and central nervous system. researchgate.netnih.gov This is a critical effect, as the bone marrow provides a protective niche for cancer cells. researchgate.net In a mouse model of B-ALL, the PI3Kδ inhibitor idelalisib was shown to block the migration of leukemia cells towards the chemokine SDF-1α, a key signaling molecule involved in cell trafficking. researchgate.netnih.gov
Disruption of Tumor Microenvironment Support in Preclinical Settings
A crucial aspect of the efficacy of PI3Kδ inhibitors in hematological malignancies is their ability to disrupt the supportive network provided by the tumor microenvironment (TME). aacrjournals.orgoncotarget.com Malignant B-cells rely on signals from stromal cells and other immune cells within lymph nodes and bone marrow for their survival and proliferation. aacrjournals.orgfrontiersin.org
PI3Kδ signaling is central to the trafficking and homing of B-cells. aacrjournals.orgmedscape.com Inhibitors block signaling through chemokine receptors like CXCR4 and CXCR5, which are essential for B-cells to migrate to and be retained in protective lymphoid tissues. aacrjournals.orgoncotarget.com By disrupting these interactions, PI3Kδ inhibitors effectively mobilize malignant cells from their supportive niches into the peripheral blood, where they are more susceptible to apoptosis. nih.gov This mobilization is observed clinically as a transient lymphocytosis following treatment initiation. nih.gov
Furthermore, these inhibitors can negate the survival signals provided by stromal cells and nurse-like cells through various pathways, including BCR signaling, CD40L, and BAFF. aacrjournals.org This comprehensive disruption of the TME is a key mechanism contributing to the potent anti-tumor effects seen in vivo. nih.gov
Emerging Roles in Solid Tumor Preclinical Models
While PI3Kδ is primarily expressed in hematopoietic cells, recent preclinical evidence suggests that inhibitors targeting this isoform may also have therapeutic potential in solid tumors. researchgate.netionctura.com This activity appears to be mediated through both direct effects on tumor cells that express PI3Kδ and, more significantly, through modulation of the tumor immune microenvironment. ionctura.comresearchgate.net
Direct Anti-Tumor Activity in Select Solid Tumor Cell Lines and Animal Models
Some solid tumors exhibit expression of PI3Kδ, which can contribute to their growth and survival. ionctura.com In these cases, PI3Kδ inhibitors can exert a direct anti-tumor effect. For example, preclinical studies have shown that PI3Kδ inhibitors can inhibit the growth of certain breast cancer and prostate cancer cell lines where the PI3Kδ pathway is active. researchgate.net
In animal models, PI3Kδ inhibitors have shown modest single-agent activity in syngeneic models of breast (4T1), colon (MC38, CT26), and other solid tumors. researchgate.netresearchgate.net For instance, the novel PI3Kδ inhibitor YY-20394 demonstrated significant inhibition of primary tumor growth and lung metastasis in a 4T1 breast cancer model. researchgate.net However, the efficacy in these models was significantly reduced in immunodeficient mice, indicating that the immune system plays a critical role in the observed anti-tumor effects. researchgate.net
| Solid Tumor Model | Inhibitor Type | Observed Effect | Reference Finding |
|---|---|---|---|
| Breast Cancer (4T1) | PI3Kδ inhibitor (YY-20394) | Inhibited primary tumor growth and lung metastasis. | Efficacy was attenuated in immunodeficient mice, highlighting the role of the immune system. researchgate.net |
| Colon Cancer (MC38, CT26) | Novel PI3Kδ inhibitor | Modest tumor growth inhibition as a single agent. | Showed a trend towards better efficacy when combined with an anti-PD-1 antibody. researchgate.net |
| Melanoma (B16) | Genetic inactivation of PI3Kδ | Reduced tumor incidence and abrogated lymph node metastasis. | Demonstrates host PI3Kδ activity affects tumor growth. nih.gov |
| Lung Carcinoma (LLC) | Genetic inactivation of PI3Kδ | Suppressed tumor growth. | Host resistance to tumor growth was observed in mice with inactive p110δ. nih.gov |
Modulation of the Tumor Immune Microenvironment
Perhaps the most significant emerging role for PI3Kδ inhibitors in solid tumors is their ability to reprogram the immunosuppressive tumor microenvironment. nih.govpeerj.com The TME of solid tumors is often infiltrated by immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response. researchgate.netnih.gov
PI3Kδ signaling is crucial for the function and stability of Tregs. nih.govresearchgate.net Preclinical studies have shown that inhibiting PI3Kδ can impair Treg function, leading to an enhanced anti-tumor response mediated by cytotoxic CD8+ T-cells. nih.govnih.gov In mouse models, genetic or pharmacological inactivation of p110δ was shown to break immune tolerance and induce tumor regression across a broad range of cancers by unleashing CD8+ T-cells. nih.gov This effect involves reducing the number and suppressive capacity of Tregs within the tumor. researchgate.netnih.gov
Immunomodulatory Activities of PI3Kδ-IN-9 in Preclinical Immunological Models
The phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical regulator of immune cell development, differentiation, and function. medlineplus.gov Its preferential expression in leukocytes has made it an attractive target for immunomodulatory therapies. frontiersin.orgfrontiersin.org Preclinical studies using selective PI3Kδ inhibitors, such as PI3Kdelta-IN-9 and its analogs (e.g., idelalisib/CAL-101), have elucidated the profound effects of targeting this pathway on various immune cell populations.
Regulatory T cells (Tregs), characterized by the expression of the transcription factor Foxp3, are essential for maintaining immune tolerance and preventing autoimmunity. nih.govnih.gov The PI3Kδ pathway plays a pivotal, albeit complex, role in Treg biology. An optimal level of PI3Kδ activity is crucial, as both hyper- and hypo-activation can disrupt Treg homeostasis and function. nih.govnih.gov
Preclinical models have demonstrated that inactivation of PI3Kδ impairs the maintenance and functionality of Tregs in the periphery, even though it may lead to an increase in thymic Treg development. nih.govnih.gov In mouse models of cancer, the reduction in Treg function following PI3Kδ inhibition unleashes CD8+ cytotoxic T cells, leading to tumor regression. nih.gov Mice with catalytically inactive PI3Kδ show reduced numbers of peripheral Tregs and impaired suppressive function. nih.govnih.gov Similarly, in models of chronic lymphocytic leukemia (CLL), pharmacological inhibition of PI3Kδ significantly decreased the numbers, proliferation, and activation status of Tregs. nih.gov This suggests that PI3Kδ is critical for sustaining the suppressive Treg population that can contribute to an immunosuppressive tumor microenvironment. nih.govresearchgate.net
Conversely, hyperactivation of PI3Kδ signaling, as seen in models of Activated PI3K Delta Syndrome (APDS), also leads to dysfunctional Tregs. nih.gov Despite an increase in peripheral Treg numbers, these cells exhibit an altered phenotype, including increased expression of PD-1, and show reduced competitive fitness, which contributes to the development of chronic inflammation and autoimmunity. nih.govdoi.org These findings underscore that balanced PI3Kδ signaling is essential for Treg stability and function. escholarship.org
Table 1: Effects of PI3Kδ Modulation on Regulatory T Cells (Tregs)
| Model/Condition | PI3Kδ Activity Status | Key Findings on Tregs | Reference |
|---|---|---|---|
| Cancer Mouse Models (e.g., 4T1, B16) | Inactivated/Inhibited | Impaired peripheral maintenance and functionality; reduced expansion in draining lymph nodes; unleashes anti-tumor immunity. | nih.gov |
| CLL Murine Model (Eµ-TCL1) | Inhibited (Idelalisib) | Decreased numbers, proliferation, and activation status of both CD25+ and CD25- Tregs. | nih.gov |
| Conditional APDS Mouse Model (Foxp3-aPIK3CD) | Hyperactivated | Increased peripheral Treg numbers but with an altered phenotype (e.g., increased PD-1) and reduced competitive fitness, leading to autoimmunity. | nih.govnih.gov |
| PI3Kδ Knockout Mice | Absent | Reduced numbers of peripheral Tregs; Tregs fail to protect against experimental colitis. | nih.gov |
PI3Kδ signaling is integral to the activation, proliferation, differentiation, and cytokine production of both CD4+ and CD8+ effector T cells. frontiersin.orgfrontiersin.org Inhibition of this pathway has demonstrated significant, though sometimes paradoxical, effects on these crucial mediators of adaptive immunity.
Pharmacological inhibition of PI3Kδ can directly impact T-cell receptor (TCR) signaling, leading to decreased activation, proliferation, and effector differentiation of CD8+ T cells in some contexts. nih.gov Studies have shown that PI3Kδ inhibitors block the release of multiple cytokines by human T cells, including IFN-γ, TNF-α, IL-5, and IL-17, thereby affecting Th1, Th2, and Th17 subsets. ashpublications.orgscienceopen.com
In models of chronic viral infection, hyperactivation of PI3Kδ promotes a state of T cell exhaustion, characterized by the loss of progenitor exhausted T cells. researchgate.net This suggests that inhibiting PI3Kδ can act as a critical rheostat, balancing effector versus exhaustion differentiation and potentially improving responses to chronic diseases and cancer. researchgate.net
Table 2: Impact of PI3Kδ Inhibition on Effector T Cell Phenotype and Function
| Cell Type | Treatment/Model | Observed Effect | Functional Consequence | Reference |
|---|---|---|---|---|
| CD4+ and CD8+ T Cells | PI3Kδ Inhibitor (IC87114) | Blocked production of IFN-γ, TNF-α, IL-5, IL-17. | Disruption of Th1, Th2, and Th17 cytokine profiles. | ashpublications.orgscienceopen.com |
| CD8+ T Cells | Ex vivo PI3Kδ Inhibitor (CAL-101) | Preservation of a central memory phenotype (CD62L+); resistance to exhaustion. | Enhanced in vivo antitumor potency and persistence. | nih.govnih.gov |
| CD8+ T Cells | CLL Murine Model with PI3Kδ Inhibitor | Abrogated TCR signaling, leading to decreased activation and proliferation. | Did not translate to improved CD8+ T-cell function despite Treg reduction. | nih.gov |
| Human CAR T Cells | Ex vivo PI3Kδ Inhibitor | Enhanced central memory phenotype. | More effective lysis of human tumors in vitro. | nih.gov |
The PI3K pathway, including the δ and γ isoforms, plays a significant role in regulating the function of myeloid cells, which are key components of the tumor microenvironment (TME). nih.govnih.gov Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are known to create an immunosuppressive milieu that hinders effective antitumor immune responses. nih.govfrontiersin.org
While the γ isoform of PI3K is often highlighted for its role in myeloid cell trafficking and polarization, the δ isoform, which is also expressed in hematopoietic cells, contributes to myeloid cell function. nih.govnih.govliverpool.ac.uk Inhibition of PI3Kδ has the potential to shift the balance from immune tolerance towards effective anti-tumor immunity by disrupting the function of not only Tregs but also MDSCs. nih.gov Preclinical studies suggest that targeting immunosuppressive myeloid cells is a viable strategy for cancer therapy. nih.gov While direct, extensive data on this compound's specific impact on macrophage and MDSC polarization is still emerging, the broader context of PI3K inhibition points to a role in reprogramming these cells. For instance, PI3Kγ inhibition has been shown to block the immune suppressive polarization of MDSCs and TAMs. nih.gov Given the overlapping expression and signaling roles, targeting PI3Kδ likely contributes to modulating the inflammatory and suppressive phenotype of these myeloid populations within the TME.
The migration and localization of immune cells to lymphoid organs and sites of inflammation are tightly regulated processes involving chemokines and adhesion molecules, where PI3K signaling is a key mediator. nih.gov The PI3Kδ and γ isoforms have distinct and sometimes complementary roles in this process. nih.govpnas.org
Studies in PI3Kδ-deficient mice have revealed a crucial role for this isoform in B-cell chemotaxis, particularly in response to the chemokine CXCL13. nih.gov In T cells, PI3Kδ acts downstream of TCR stimulation to suppress the expression of molecules like CD62L and CCR7, which control T cell entry into lymph nodes, and S1PR1, which controls their egress. nih.gov This indicates that PI3Kδ inhibition can modulate the recirculation of activated T cells, potentially impacting their distribution in vivo. nih.gov While p110γ-deficient T cells show reduced migration towards several chemokines, p110δ-deficient T cells generally respond normally, suggesting p110γ plays a more dominant role in T cell chemotaxis. nih.govnih.gov However, for other immune cells like Natural Killer (NK) cells, p110δ is indispensable for chemotaxis towards certain chemokines like S1P and CXCL10 and for their distribution throughout lymphoid and non-lymphoid tissues. pnas.org This highlights the cell-type-specific role of PI3Kδ in regulating immune cell trafficking.
Mechanistic Insights from Models of Activated PI3K Delta Syndrome (APDS)
Activated PI3K Delta Syndrome (APDS) is a primary immunodeficiency caused by germline gain-of-function (GOF) mutations that lead to hyperactivation of the PI3Kδ pathway. wikipedia.orgfrontiersin.orgfrontiersin.org The genetic basis of this syndrome provides a powerful human-validated model to understand the consequences of dysregulated PI3Kδ signaling and the therapeutic potential of inhibitors like this compound.
APDS is primarily caused by mutations in two genes:
PIK3CD (encoding the p110δ catalytic subunit): Autosomal dominant GOF mutations in PIK3CD cause APDS1. frontiersin.orgnih.govimmunodeficiencysearch.com These mutations, such as the common E1021K variant, enhance the enzymatic activity of p110δ, leading to constitutive signaling. frontiersin.orgnih.gov
PIK3R1 (encoding the p85α, p55α, and p50α regulatory subunits): Autosomal dominant loss-of-function (LOF) mutations in PIK3R1 cause APDS2. frontiersin.orgresearchgate.net The regulatory subunits normally inhibit the catalytic p110δ subunit. nih.gov LOF mutations in PIK3R1 disrupt this inhibition, resulting in the same downstream hyperactivation of PI3Kδ signaling. frontiersin.orgnih.gov
Mouse models carrying these specific mutations (e.g., Pik3cd E1020K, analogous to the human E1021K mutation) recapitulate many features of the human disease, including immune dysregulation, lymphoproliferation, and dysfunctional B and T cell responses. nih.govrupress.org These models have been instrumental in dissecting the cell-intrinsic and -extrinsic effects of PI3Kδ hyperactivation. nih.gov For instance, they have shown that overactive PI3Kδ drives aberrant T follicular helper (Tfh) cell differentiation, which contributes to the poor antibody responses seen in patients. nih.gov Furthermore, studies in these models have validated the therapeutic concept of using specific p110δ inhibitors to restore balanced PI3K signaling and correct defects in lymphocyte function. rupress.org
Table 3: Genetic Basis of APDS and Key Phenotypes
| Syndrome Type | Mutated Gene | Protein Affected | Mutation Type | Consequence | Reference |
|---|---|---|---|---|---|
| APDS1 | PIK3CD | p110δ (catalytic subunit) | Gain-of-Function (GOF) | Constitutively active PI3Kδ signaling | wikipedia.orgnih.govimmunodeficiencysearch.com |
| APDS2 | PIK3R1 | p85α, p55α, p50α (regulatory subunits) | Loss-of-Function (LOF) | Loss of inhibition, leading to hyperactive PI3Kδ signaling | frontiersin.orgresearchgate.net |
Cellular Phenotypes and Immunodysregulation in APDS Preclinical Models
Activated Phosphoinositide 3-kinase Delta Syndrome (APDS) is a primary immunodeficiency characterized by hyperactivation of the PI3Kδ signaling pathway, leading to significant immune dysregulation. medlineplus.govimmunodeficiencyuk.org Preclinical models, primarily murine, have been instrumental in dissecting the complex cellular and molecular mechanisms underlying this disease. These models, which often incorporate gain-of-function mutations in the PIK3CD gene (the gene encoding the p110δ catalytic subunit of PI3Kδ), replicate many of the hallmark immunological abnormalities observed in APDS patients. nih.govnih.gov
A central feature of APDS pathophysiology is a profound disruption of B lymphocyte homeostasis. nih.gov Preclinical studies consistently demonstrate that hyperactive PI3Kδ signaling intrinsically alters B cell development and function. nih.gov Mouse models of APDS exhibit a notable reduction in the populations of naive and memory B cells, coupled with an expansion of transitional B cells. nih.govfrontiersin.org This skewed distribution suggests a block in B cell maturation, which contributes to the impaired antibody responses seen in the disease. nih.govyoutube.com Furthermore, these models often present with elevated serum levels of IgM, a characteristic feature of APDS, which is thought to result from the expansion of innate-like B cells. nih.gov
The T lymphocyte compartment is also severely affected by the dysregulated PI3Kδ signaling. Preclinical models have revealed a skewing of T cell differentiation, with an increase in effector T cells and a corresponding decrease in naive T cells. nih.govfrontiersin.org This leads to a state of chronic immune activation and T cell senescence, characterized by the accumulation of terminally differentiated effector T cells with diminished proliferative capacity and altered function. nih.govresearchgate.net This T cell exhaustion contributes to the impaired control of viral infections frequently observed in APDS. nih.gov Additionally, the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, is perturbed in APDS models, further contributing to the autoimmune manifestations of the disease. doi.orgnih.gov
The following table summarizes key cellular phenotypes observed in preclinical models of APDS, reflecting the widespread immunodysregulation.
| Cell Type | Phenotypic Abnormality | Functional Consequence |
| B Lymphocytes | Expansion of transitional B cells | Impaired B cell maturation |
| Reduction in naive B cells | Defective antibody responses | |
| Reduction in memory B cells | Poor immunological memory | |
| Increased serum IgM | Dysregulated antibody production | |
| T Lymphocytes | Decrease in naive T cells | Reduced capacity to respond to new antigens |
| Increase in effector/memory T cells | Chronic immune activation | |
| T cell senescence | Impaired viral clearance | |
| Altered regulatory T cell (Treg) function | Contribution to autoimmunity |
These cellular phenotypes collectively create a state of combined immunodeficiency and immune dysregulation, rendering the host susceptible to recurrent infections, autoimmunity, and lymphoproliferation. nih.govwikipedia.org The insights gained from these preclinical models are crucial for understanding the pathogenesis of APDS and for the development of targeted therapies.
Restoration of Immune Homeostasis by PI3Kδ-IN-9 in APDS Models
There is currently no publicly available scientific literature or preclinical data detailing the specific effects of the compound "this compound" on restoring immune homeostasis in APDS models. While extensive research has been conducted on the therapeutic potential of inhibiting the PI3Kδ pathway in APDS using other selective inhibitors, information regarding "this compound" is not present in the reviewed scientific publications. Therefore, a detailed account of its specific efficacy in reversing the cellular phenotypes and immunodysregulation characteristic of APDS cannot be provided at this time.
The general therapeutic strategy for APDS involves the use of selective PI3Kδ inhibitors to normalize the hyperactive signaling cascade. drugbank.com In preclinical models of APDS, treatment with such inhibitors has been shown to ameliorate many of the immunological defects. For instance, these inhibitors can correct the imbalance in B cell subsets, leading to a reduction in transitional B cells and a restoration of naive and memory B cell populations. nih.gov They can also mitigate the T cell abnormalities, including the reduction of senescent T cells and the re-establishment of a more balanced naive and effector T cell pool. researchgate.net This restoration of immune cell homeostasis is expected to lead to improved immune function, including enhanced antibody responses and better control of infections.
The anticipated effects of a successful PI3Kδ inhibitor, such as this compound could be, are summarized in the table below, based on the observed outcomes with other inhibitors in the same class.
| Cellular Phenotype | Effect of PI3Kδ Inhibition (Hypothesized for PI3Kδ-IN-9) | Anticipated Functional Outcome |
| Expanded transitional B cells | Reduction to normal levels | Improved B cell maturation |
| Reduced naive B cells | Increase towards normal levels | Enhanced primary immune responses |
| Reduced memory B cells | Restoration of the memory pool | Improved secondary immune responses |
| Increased senescent T cells | Decrease in senescent population | Reversal of T cell exhaustion |
| Skewed T cell differentiation | Normalization of naive/effector ratio | Balanced T cell immunity |
| Impaired Treg function | Restoration of suppressive function | Attenuation of autoimmunity |
Further research and publication of preclinical data are necessary to determine if this compound demonstrates these or similar therapeutic effects in the context of Activated PI3K Delta Syndrome.
Mechanisms of Acquired Resistance and Rational Combination Strategies for Pi3kδ in 9
Intrinsic and Adaptive Resistance Mechanisms in Preclinical Models
Preclinical research has identified several key mechanisms by which tumor cells evade the cytotoxic effects of PI3Kδ inhibitors. These adaptations often involve the activation of parallel or downstream signaling cascades that compensate for the inhibited PI3Kδ pathway, thereby restoring signals for proliferation and survival.
Compensation through Alternative Kinase Pathway Activation (e.g., MEK/ERK, JAK/STAT)
A primary mechanism of resistance is the activation of alternative signaling pathways that can bypass the blockade of PI3Kδ. consensus.app The hyperactivation of the MEK/ERK and JAK/STAT pathways are prominent examples.
MEK/ERK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth. Resistance to PI3K inhibitors can be associated with the hyperactivation of this pathway. news-medical.net For instance, in some preclinical models, resistance to PI3Kα inhibition was associated with the inability of the drug to suppress ERK phosphorylation. nih.gov This sustained ERK activation, sometimes driven by mutations in genes like HRAS, can confer resistance by providing an alternative, EGFR-independent survival signal. plos.org
JAK/STAT Pathway: The JAK/STAT pathway is another crucial route for cytokine-mediated cell signaling. Preclinical studies in chronic myelomonocytic leukemia (CMML) have shown that compensatory JAK2/STAT5 signaling can emerge following PI3K/AKT inhibition. nih.gov This suggests that cells can adapt to PI3Kδ blockade by rerouting survival signals through the JAK/STAT cascade.
Table 1: Key Alternative Kinase Pathways in PI3Kδ Inhibitor Resistance
| Pathway | Key Mediators | Preclinical Observation |
|---|---|---|
| MEK/ERK (MAPK) | Ras, Raf, MEK, ERK | Sustained ERK activation provides an alternative survival signal, bypassing PI3Kδ blockade. nih.govplos.org |
| JAK/STAT | JAK1/2, STAT5 | Compensatory activation of JAK/STAT signaling is observed following PI3K pathway inhibition in certain hematologic malignancies. nih.gov |
Reactivation of Receptor Tyrosine Kinase (RTK) Signaling Cascades
Receptor tyrosine kinases (RTKs) are upstream activators of numerous signaling pathways, including the PI3K cascade. The reactivation or upregulation of RTKs can confer resistance to PI3K inhibitors by re-establishing downstream signaling. Durable inhibition of the PI3K pathway can lead to a feedback mechanism that increases the expression and phosphorylation of multiple RTKs, such as EGFR, HER3, and IGF-1R. nih.govresearchgate.net This transcriptional upregulation can be mediated by FOXO transcription factors. researchgate.net In preclinical breast cancer models, for example, the hyper-activation of RTKs like EGFR, c-MET, and FGFR was shown to restore ERK phosphorylation and cell viability that had been suppressed by a PI3K inhibitor. nih.gov This highlights that the specific profile of RTKs expressed by a tumor could predict its sensitivity or resistance to PI3K-targeted therapy. nih.gov
Cellular Plasticity and Epigenetic Adaptations
Beyond genetic mutations, cancer cells can adapt to therapy through non-genetic mechanisms, broadly defined as cellular plasticity. nih.gov This involves cells reversibly changing their state, a process often governed by epigenetic modifications. biorxiv.orgcam.ac.uk The cellular memory of drug resistance can be encoded as a heritable epigenetic configuration, such as changes in DNA methylation or histone modifications, which allows for multiple transcriptional programs to run. biorxiv.org This "permissive epigenome" enables drug-resistant subclones to exhibit different phenotypes in response to changing environments while preserving the advantageous resistance traits. biorxiv.org While direct studies linking specific epigenetic changes to PI3Kdelta-IN-9 resistance are yet to be performed, this mechanism is a recognized driver of therapy resistance in cancer more broadly. nih.govnih.gov
Strategies to Overcome Resistance in Preclinical Settings
The identification of resistance mechanisms allows for the rational design of combination therapies aimed at blocking these escape routes. Preclinical studies have demonstrated that combining PI3Kδ inhibitors with agents that target these adaptive pathways can restore sensitivity and produce synergistic anti-tumor effects.
Combination with Signal Transduction Inhibitors (e.g., mTOR, BTK, CDK4/6)
Targeting key nodes in related signaling pathways has proven to be a highly effective strategy in preclinical models.
mTOR Inhibitors: Since mTOR is a critical downstream effector of the PI3K/AKT pathway, its inhibition is a logical combination strategy. Acquired resistance to PI3K inhibitors is often associated with the sustained activation of the mTOR pathway. mdpi.com Combining PI3K inhibitors with mTOR inhibitors has shown synergistic effects in preclinical models. oncotarget.com
BTK Inhibitors: In B-cell malignancies, the B-cell receptor (BCR) signaling pathway is a key driver of proliferation, utilizing both PI3Kδ and Bruton's tyrosine kinase (BTK). plos.org The combination of a PI3Kδ inhibitor (idelalisib) with a BTK inhibitor (ONO/GS-4059) resulted in significant tumor regression in lymphoma xenograft models and could overcome acquired resistance to the PI3Kδ inhibitor alone. plos.org
CDK4/6 Inhibitors: Resistance to PI3K inhibitors can be mediated by the activation of the Cyclin D-CDK4/6-Rb axis, which controls cell cycle progression. mdpi.com Preclinical studies have shown that combining PI3K inhibitors with CDK4/6 inhibitors (such as palbociclib (B1678290) or abemaciclib) can synergistically inhibit cancer cell growth and overcome acquired resistance. mdpi.comoncotarget.commdpi.comnih.gov
Table 2: Preclinical Combination Strategies with Signal Transduction Inhibitors
| Combination Target | Rationale for Combination | Preclinical Finding |
|---|---|---|
| mTOR | Blocks a key downstream effector of the PI3K pathway often activated in resistant cells. mdpi.com | Synergistic anti-tumor activity observed. oncotarget.com |
| BTK | Dual targeting of the critical BCR signaling pathway in B-cell malignancies. plos.org | Combination overcomes acquired resistance to PI3Kδ inhibition and enhances tumor regression. plos.org |
| CDK4/6 | Overcomes resistance mediated by activation of the cell cycle machinery. mdpi.com | Synergistic inhibition of cell proliferation in various cancer models. oncotarget.commdpi.comnih.gov |
Synergy with Anti-Cancer Therapies Targeting Parallel Pathways (e.g., Wnt/β-catenin, ATR)
Targeting parallel pathways that contribute to cancer cell survival and proliferation can also yield synergistic effects when combined with PI3Kδ inhibition.
Wnt/β-catenin Pathway: There is significant crosstalk between the PI3K/Akt and Wnt/β-catenin signaling pathways, and their simultaneous activation can potentiate cellular migration and proliferation. nih.govnih.gov Preclinical studies have shown that a PI3K inhibitor can hinder the pro-tumorigenic effects of Wnt/β-catenin signaling, providing a rationale for co-targeting these pathways. nih.gov
ATR Inhibitors: The PI3K pathway has been implicated in maintaining genome stability and DNA damage response (DDR). researchgate.net This has led to the exploration of combinations with DDR inhibitors, such as those targeting Ataxia Telangiectasia and Rad3-related protein (ATR). In preclinical breast cancer models, combining PI3K inhibitors with the ATR inhibitor AZD6738 resulted in a synergistic antiproliferative effect, mediated by enhanced DNA damage and apoptosis. researchgate.net This suggests that inhibiting PI3K may sensitize cancer cells to agents that disrupt DNA repair.
Enhancement of Immunotherapy Efficacy through Combination Approaches (e.g., Immune Checkpoint Blockade)
The strategic combination of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors with immune checkpoint blockade, such as anti-PD-1/PD-L1 antibodies, has emerged as a promising approach to enhance anti-tumor immunity and overcome resistance to immunotherapy in various cancer models. This synergy is primarily attributed to the immunomodulatory effects of PI3Kδ inhibitors on the tumor microenvironment (TME), which can transform an immunologically "cold" tumor into a "hot" one, thereby sensitizing it to the effects of immune checkpoint inhibitors.
The primary mechanism by which PI3Kδ inhibitors augment the efficacy of immune checkpoint blockade is through the depletion and functional suppression of regulatory T cells (Tregs) within the TME. cardiff.ac.ukaacrjournals.org Tregs are a subset of CD4+ T cells that play a crucial role in maintaining immune homeostasis and preventing autoimmunity, but they are often co-opted by tumors to suppress anti-cancer immune responses. unclineberger.org The PI3Kδ signaling pathway is critical for the proliferation and function of Tregs. cardiff.ac.uk By inhibiting this pathway, PI3Kδ inhibitors can selectively reduce the number of Tregs in the tumor, thereby relieving the suppression of cytotoxic CD8+ T cells. cardiff.ac.ukaacrjournals.org
In addition to their effects on Tregs, PI3Kδ inhibitors can also modulate the activity of other immune cells within the TME. For instance, they have been shown to decrease the accumulation of myeloid-derived suppressor cells (MDSCs), another population of immunosuppressive cells that hinder the function of effector T cells. mdpi.comaacrjournals.orgresearchgate.net Concurrently, the inhibition of PI3Kδ can lead to an increase in the infiltration and activation of tumor-antigen-specific CD8+ T cells, which are the primary mediators of anti-tumor immunity. bmj.comnih.gov Some studies have also indicated that PI3Kδ inhibition can promote the generation of memory CD8+ T cells, which are essential for durable anti-tumor responses. bmj.comnih.gov
Preclinical studies have provided compelling evidence for the synergistic anti-tumor effects of combining PI3Kδ inhibitors with immune checkpoint blockade. For example, in a CT26 colon carcinoma model, the combination of the novel PI3Kδ inhibitor YY-20394 with an anti-PD-L1 antibody resulted in a significant survival benefit, with 100% of the animals surviving over a 60-day experimental period. researchgate.net This enhanced efficacy is often associated with a favorable shift in the balance of immune cells within the tumor, characterized by an increased ratio of cytotoxic CD8+ T cells to immunosuppressive Tregs. aacrjournals.orgresearchgate.net The PI3Kδ inhibitor IOA-244, for instance, has been shown to increase the CD8+ T cell to Treg ratio in the TME. aacrjournals.orgresearchgate.net
The table below summarizes the effects of combining PI3Kδ inhibitors with immune checkpoint blockade on immune cell populations within the tumor microenvironment, as observed in preclinical studies.
| PI3Kδ Inhibitor | Combination Partner | Cancer Model | Effect on Regulatory T cells (Tregs) | Effect on CD8+ T cells | Effect on Myeloid-Derived Suppressor Cells (MDSCs) |
|---|---|---|---|---|---|
| ZSTK474 | Anti-PD-1 mAb | Sarcoma | Decreased | Increased tumor antigen-specific population | Not Reported |
| IOA-244 | Anti-PD-1 or Anti-PD-L1 | Colon Carcinoma (CT26) | Decreased | Increased ratio of CD8+ T cells to Tregs | Decreased |
| YY-20394 | Anti-PD-L1 Ab | Colon Carcinoma (CT26) | Not Reported | Not Reported | Not Reported |
The following table presents the outcomes of preclinical studies investigating the combination of PI3Kδ inhibitors and immune checkpoint blockade.
| PI3Kδ Inhibitor | Combination Partner | Cancer Model | Observed Outcome |
|---|---|---|---|
| ZSTK474 | Anti-PD-1 mAb | Sarcoma | Stronger and more durable inhibition of tumor growth |
| IOA-244 | Anti-PD-1 or Anti-PD-L1 | Colon Carcinoma (CT26) | Inhibited tumor growth |
| YY-20394 | Anti-PD-L1 Ab | Colon Carcinoma (CT26) | 100% survival over a 60-day period |
These findings underscore the potential of combining PI3Kδ inhibitors with immune checkpoint blockade as a rational strategy to enhance the efficacy of immunotherapy. By remodeling the immunosuppressive tumor microenvironment, this combination approach can unleash a more potent and durable anti-tumor immune response.
Advanced Research Methodologies and Future Research Directions for Pi3kδ in 9
In Vitro and Ex Vivo Experimental Platforms
These platforms are fundamental for the initial characterization of PI3Kδ-IN-9, allowing for controlled investigation of its effects at the cellular and molecular level.
Traditional two-dimensional (2D) cell culture systems are limited in their ability to replicate the complex architecture and cellular interactions of in vivo tissues. The next wave of research on PI3Kδ-IN-9 will leverage more physiologically relevant models.
3D Organoids: These are three-dimensional cell clusters derived from stem cells that self-organize to mimic the structure and function of a specific organ. nih.gov Cancer organoids, in particular, can be developed from patient tumors and retain key characteristics of the original tissue, including its genetic signature and structure. nih.gov For PI3Kδ-IN-9, patient-derived organoids from hematological malignancies or solid tumors with immune infiltration would serve as powerful platforms. They allow for the study of how the inhibitor affects tumor cell proliferation, survival, and morphology in a context that better reflects the native tumor architecture.
Co-culture Models: Since PI3Kδ is predominantly expressed in leukocytes, understanding the impact of PI3Kδ-IN-9 on the tumor microenvironment (TME) is critical. nih.gov Co-culture models, which involve culturing multiple cell types together, can simulate the interactions between cancer cells and immune cells (e.g., T cells, macrophages). nih.govresearchgate.net Using these systems, researchers can investigate how PI3Kδ-IN-9 modulates immune cell function to enhance anti-tumor immunity, a known effect of PI3Kδ inhibition. nih.govresearchgate.net For instance, co-culturing cancer organoids with tumor-infiltrating lymphocytes (TILs) in the presence of PI3Kδ-IN-9 could reveal its capacity to boost TIL-mediated cancer cell killing. championsoncology.com
These advanced models provide a crucial bridge between simplistic 2D cultures and complex in vivo systems, offering a more accurate prediction of therapeutic response. researchgate.net
Directly assessing the effect of PI3Kδ-IN-9 on its primary cellular targets is essential for confirming its mechanism of action and potency.
Primary Cell Functional Assays: These assays utilize cells freshly isolated from tissues, which more closely resemble the in vivo state compared to immortalized cell lines. Given the expression pattern of PI3Kδ, primary leukocytes are the most relevant cell types for these studies. nih.gov Functional assays can measure various endpoints following treatment with PI3Kδ-IN-9, such as:
B Cell Activation: PI3Kδ is a key mediator of B-cell receptor (BCR) signaling. nih.govnih.gov Assays can measure the inhibition of BCR-induced proliferation or activation markers (e.g., CD69) on primary B cells. nih.gov
T Cell Cytokine Production: PI3Kδ plays a role in T cell receptor (TCR)-induced cytokine release. nih.gov
Neutrophil Oxidative Burst: The inhibitor's effect on neutrophil functions, such as the respiratory burst, can be quantified. nih.gov
Mast Cell Degranulation: The role of PI3Kδ in Fcε-mediated degranulation can be assessed in primary mast cells. nih.gov
High-Throughput Screening (HTS): HTS is a method used for the rapid assessment of large numbers of compounds to identify "hits" with desired activity. nih.gov While PI3Kδ-IN-9 is already identified, HTS platforms can be adapted for secondary screening purposes. For example, screening PI3Kδ-IN-9 against a broad panel of kinases can confirm its selectivity. Furthermore, HTS can be used in combination screens to identify other drugs that work synergistically with PI3Kδ-IN-9, potentially revealing novel combination therapy strategies for various diseases. researchgate.netnih.gov
| Assay Type | Primary Cell | Measured Function | Relevance for PI3Kδ-IN-9 |
| B Cell Proliferation | B Lymphocytes | DNA synthesis (e.g., BrdU incorporation) after BCR stimulation | Quantifies inhibition of B cell-mediated responses |
| T Cell Cytokine Release | T Lymphocytes | Cytokine levels (e.g., IL-2, IFN-γ) by ELISA after TCR stimulation | Assesses impact on T cell effector functions |
| Neutrophil Oxidative Burst | Neutrophils | Production of reactive oxygen species (ROS) | Determines effect on innate immune cell activity |
| Mast Cell Degranulation | Mast Cells | Release of β-hexosaminidase after FcεRI cross-linking | Evaluates role in allergic and inflammatory responses |
To understand the global cellular changes induced by PI3Kδ-IN-9, unbiased, large-scale biochemical techniques are indispensable. These methods provide a systems-level view of the inhibitor's impact on cellular signaling and gene regulation.
Proteomics and Phosphoproteomics: These techniques use mass spectrometry to identify and quantify thousands of proteins (proteomics) or phosphorylation sites (phosphoproteomics) in a cell or tissue. nih.govresearchgate.net Since PI3K is a kinase, phosphoproteomics is particularly valuable for mapping the downstream signaling events that are altered by PI3Kδ-IN-9. aacrjournals.org By comparing the phosphoproteome of cells treated with and without the inhibitor, researchers can identify novel substrates and pathways regulated by PI3Kδ, uncover mechanisms of adaptive resistance, and discover potential biomarkers of drug activity. nih.govaacrjournals.org
Gene Expression Profiling: This methodology, often performed using techniques like RNA-sequencing, measures the expression levels of thousands of genes simultaneously. researchgate.net Analyzing changes in the transcriptome following treatment with PI3Kδ-IN-9 can reveal how the inhibitor alters cellular programs related to proliferation, survival, and immune function. nih.govnih.gov This approach can help build a comprehensive picture of the inhibitor's mechanism of action and identify gene signatures that predict sensitivity or resistance. researchgate.net
In Vivo Preclinical Model Systems
In vivo models are critical for evaluating the therapeutic efficacy and physiological effects of PI3Kδ-IN-9 in a whole-organism context.
GEMMs are mice that have had their genetic material altered to study the function of specific genes in the context of a living animal. nih.govembopress.org These models are powerful tools for dissecting the cause-and-effect relationships of signaling pathway components. nih.gov In the context of PI3K signaling, GEMMs have been developed with tissue-specific mutations (e.g., activating mutations in Pik3ca or deletion of Pten) that mimic human cancers. nih.govnih.gov
For studying PI3Kδ-IN-9, GEMMs can be used to:
Validate On-Target Effects: By treating GEMMs that have alterations specifically in the PI3Kδ pathway, researchers can confirm that the therapeutic effects of the inhibitor are due to its intended target.
Study Mechanisms of Resistance: GEMMs can be used to investigate how tumors develop resistance to PI3Kδ inhibition over time. nih.gov
Dissect Immune Contributions: The fully competent immune system in GEMMs is a key advantage, allowing for detailed studies of how PI3Kδ-IN-9 modulates the anti-tumor immune response in vivo. crownbio.com
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.govfrontiersin.org A key advantage of PDX models is that they largely retain the principal histological and genetic characteristics of the original patient tumor through multiple passages. nih.govbiorxiv.org
These models are an essential platform for translational research on PI3Kδ-IN-9 for several reasons:
Predicting Clinical Efficacy: PDX models have been shown to be predictive of clinical outcomes, making them a valuable tool for evaluating the anti-tumor activity of novel compounds like PI3Kδ-IN-9 across a diverse range of human tumors. nih.gov
Biomarker Identification: By treating a panel of PDX models with PI3Kδ-IN-9 and correlating the response with the genomic data of the tumors, researchers can identify genetic or molecular biomarkers that predict which patients are most likely to benefit from the therapy. crownbio.com
Personalized Medicine Strategies: PDX models offer the potential to create "avatars" for individual patients, where different therapies can be tested on the patient's specific tumor growing in a mouse to guide personalized treatment decisions. nih.govmdpi.com
| Model System | Key Features | Primary Application for PI3Kδ-IN-9 Research |
| GEMMs | Spontaneous tumor development in an immunocompetent host; specific genetic alterations. embopress.orgcrownbio.com | Dissecting the role of the PI3Kδ pathway in tumorigenesis and the immune response; studying resistance mechanisms. nih.govnih.gov |
| PDX Models | Retention of original patient tumor heterogeneity, histology, and genetics; grown in immunodeficient mice. nih.govfrontiersin.org | Evaluating therapeutic efficacy across a diverse patient population; biomarker discovery and personalized medicine approaches. biorxiv.orgcrownbio.com |
Application of Advanced Imaging Techniques for Pharmacodynamic Assessment
Pharmacodynamic (PD) assessment, which evaluates the effect of a drug on the body, increasingly utilizes advanced imaging to provide non-invasive, real-time insights into target engagement and pathway modulation. For PI3K pathway therapeutics like PI3Kδ-IN-9, these techniques are crucial for understanding in vivo mechanisms.
Clinical trials involving PI3K/AKT/mTOR pathway inhibitors have employed several imaging strategies as PD biomarkers. nih.gov Techniques such as ¹⁸F-FDG PET (Fluorodeoxyglucose Positron Emission Tomography) can monitor metabolic effects, which are an indirect measure of pathway inhibition. nih.gov Nuclear imaging, including PET and gamma scintigraphy, allows for the real-time tracking of radiolabeled drug molecules, enabling visualization of their biodistribution and uptake in vivo. mdpi.comresearchgate.net
Super-resolution microscopy (SRM) offers the potential to study drug delivery and kinetics at a subcellular level. nih.govresearchgate.net This allows researchers to better understand a drug's mechanism of action and assess its efficacy at the target site within living cells. nih.gov By tracking the inhibitor's localization, it's possible to observe how it interacts with cellular components and affects signaling cascades with high spatial resolution. researchgate.net These advanced imaging methods provide a powerful toolkit for the detailed pharmacodynamic assessment of PI3Kδ-IN-9, bridging the gap between preclinical studies and clinical application.
Computational and Structural Biology Approaches
Computational methods are indispensable in modern drug discovery, offering powerful tools to design, screen, and optimize inhibitors like PI3Kδ-IN-9. These approaches accelerate the development process by providing deep insights into molecular interactions.
Ligand-Protein Docking and Molecular Dynamics Simulations for Drug Design
Ligand-protein docking and molecular dynamics (MD) simulations are foundational computational techniques used to predict and analyze the interaction between an inhibitor and its target protein. Docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and mode. nih.govnih.gov For PI3Kδ, docking studies help identify key interactions within the ATP-binding pocket, guiding the design of new analogues with improved potency. nih.govnih.gov
Molecular dynamics simulations provide a dynamic view of these interactions over time, assessing the stability of the ligand-protein complex. mdpi.comnih.gov By simulating the movements of atoms, MD can reveal conformational changes in the protein upon inhibitor binding and analyze the stability of crucial hydrogen bonds and other interactions. mdpi.comresearchgate.net For instance, simulations can confirm whether a compound like PI3Kδ-IN-9 maintains a stable conformation within the active site of PI3Kδ, a critical factor for its inhibitory activity. mdpi.commdpi.com The root mean square deviation (RMSD) is often calculated during these simulations to assess the stability of the system. mdpi.com
| Computational Technique | Primary Application in PI3Kδ Inhibitor Design | Key Insights Provided |
|---|---|---|
| Ligand-Protein Docking | Predicting the binding pose and affinity of an inhibitor within the PI3Kδ active site. nih.govnih.gov | Binding energy scores, identification of key interacting residues (e.g., Val828). nih.govsemanticscholar.org |
| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of the inhibitor-protein complex over time. mdpi.comnih.gov | Conformational stability (RMSD), interaction durability, solvent effects. mdpi.com |
| MM/PBSA & MM/GBSA | Calculating binding free energy to estimate binding affinity more accurately than docking alone. nih.govresearchgate.net | Decomposition of energy contributions from specific residues to the overall binding energy. mdpi.com |
Virtual Screening and De Novo Design of Novel PI3Kδ Inhibitors
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. bohrium.com Hierarchical or multistage virtual screening protocols, which may combine machine learning models, pharmacophore filtering, and molecular docking, have been successfully used to discover novel and selective PI3Kδ inhibitors from vast databases. semanticscholar.orgnih.gov
De novo design, in contrast, involves creating entirely new molecules from scratch. premierscience.com Algorithms are used to build novel chemical structures with properties optimized to bind to the target's active site. This approach has the potential to generate highly potent and selective inhibitors with novel scaffolds that are not present in existing compound libraries. mdpi.com
Artificial Intelligence and Machine Learning Applications in PI3Kδ Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by identifying complex patterns in large datasets. rsc.orgmdpi.com In PI3Kδ research, ML models can be trained to distinguish between inhibitors and non-inhibitors with high accuracy, enhancing the efficiency of virtual screening. nih.govnih.gov Support Vector Machines (SVM) and other algorithms can be integrated into screening workflows to prioritize promising candidates. nih.gov
AI and ML are also applied to:
Predicting Structure-Activity Relationships (SAR): AI can model the complex relationship between a molecule's structure and its biological activity, guiding the optimization of lead compounds. rsc.org
Generative Models for De Novo Design: Deep learning and generative models can design novel molecules with desired therapeutic properties from the ground up. rsc.orgastrazeneca.com
Target Identification: AI algorithms can analyze biological data to identify and validate new drug targets. premierscience.com
Future Research Avenues and Unmet Needs
While PI3Kδ inhibitors have been established in the context of hematological malignancies, significant opportunities exist to explore their utility in other diseases. nih.govionctura.com Research into compounds like PI3Kδ-IN-9 is expanding to address these unmet needs.
Exploration of PI3Kδ-IN-9 Beyond Established Disease Contexts
The role of PI3Kδ is not limited to B-cells; it is a critical regulator in other immune cells and has been implicated in the pathology of various diseases, presenting new therapeutic opportunities.
| Potential New Disease Context | Rationale for PI3Kδ Inhibition | Supporting Evidence |
|---|---|---|
| Solid Tumors (e.g., Prostate, Breast Cancer) | PI3Kδ is upregulated in some solid tumors and modulates the immunosuppressive tumor microenvironment. nih.govmdpi.com Inhibition can enhance anti-tumor immune responses. mdpi.com | Recent studies show PI3Kδ is associated with myeloid-cell-mediated immunosuppression in solid tumors. researchgate.net Roginolisib, a PI3Kδ inhibitor, is being trialed in non-small cell lung cancer. ionctura.com |
| Inflammatory and Autoimmune Diseases | PI3Kδ plays a key role in mediating leukocyte chemotaxis and mast cell degranulation, which are central to inflammatory responses. nih.gov | Gene knockout studies and small-molecule inhibitors have substantiated the role of PI3Kδ and PI3Kγ in inflammation. researchgate.net |
| Immune-Mediated Resistance | PI3Kδ is implicated in immune-mediated resistance to other cancer therapies. Inhibition may restore sensitivity to treatments. | Inhibitors are being developed for indications burdened by immune-mediated resistance and high PI3Kδ expression in cancer cells and immune cells. ionctura.com |
The exploration of PI3Kδ inhibitors in solid tumors is a particularly promising avenue. ionctura.com PI3Kδ activity contributes to an immunosuppressive tumor microenvironment, and its inhibition may be synergistic with immune checkpoint inhibitors. nih.govmdpi.com Furthermore, the role of PI3Kδ in various immune cell functions suggests its potential as a target for a range of autoimmune and inflammatory conditions. nih.gov Future research will likely focus on these new applications, driven by the advanced methodologies that continue to refine our understanding of PI3Kδ and its inhibitors.
Investigation of Non-Canonical PI3Kδ Signaling Interactions
The canonical signaling pathway for Class I phosphoinositide 3-kinases (PI3Ks) is well-established, proceeding from receptor tyrosine kinase (RTK) activation to the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which subsequently recruits and activates the serine/threonine kinase AKT. nih.govnih.gov While AKT is a central and dominant effector responsible for regulating numerous cellular processes like cell survival, growth, and proliferation, emerging research has illuminated the importance of PI3K-dependent, AKT-independent signaling branches, often termed "non-canonical" pathways. nih.gov These pathways are critical for a complete understanding of PI3Kδ's role in normal physiology and disease, and they represent key areas of investigation for the selective inhibitor PI3Kδ-IN-9.
Advanced research methodologies are crucial for dissecting these complex, non-canonical interactions. By using a potent and selective inhibitor like PI3Kδ-IN-9 (IC50 = 8.9 nM), researchers can precisely parse the functions of the delta isoform, distinguishing them from the actions of other PI3K isoforms (α, β, γ). medchemexpress.com Key non-canonical pathways downstream of PI3Kδ include the regulation of Rac signaling, TEC family kinases, and the PDK1-mTORC2-SGK axis. nih.govnih.gov
Rac-GTPase and Cytoskeletal Remodeling: One of the most significant AKT-independent functions of PI3K is the remodeling of the actin cytoskeleton, a process largely mediated by the Rac family of small GTPases. nih.gov PI3Kδ-dependent Rac activation is critical for cell migration, invasion, and metabolism. nih.gov Methodologies to investigate the role of PI3Kδ-IN-9 in this process include:
Rac Activation Assays: Biochemical pull-down assays using proteins that specifically bind to active (GTP-bound) Rac or ELISA-based G-LISA assays can quantify changes in Rac activity in cells following treatment with PI3Kδ-IN-9.
Microscopy and Live-Cell Imaging: Techniques such as immunofluorescence microscopy can be used to visualize changes in the actin cytoskeleton and cell morphology. Live-cell imaging of cells expressing fluorescently tagged Rac biosensors allows for real-time tracking of Rac activation dynamics at the leading edge of migrating cells.
TEC Family Kinases: In hematopoietic cells, particularly B-cells, PI3Kδ signaling is intricately linked with TEC family kinases, most notably Bruton's tyrosine kinase (BTK). nih.govnih.gov BTK is a critical component of B-cell receptor (BCR) signaling, and its function is dependent on PIP3 produced by PI3Kδ. mdpi.com Investigating this nexus with PI3Kδ-IN-9 involves:
Phospho-protein Analysis: Western blotting and mass spectrometry-based phosphoproteomics can be employed to measure the phosphorylation status of BTK and its downstream substrates in B-cell lines treated with PI3Kδ-IN-9.
Co-immunoprecipitation: These assays can determine if PI3Kδ-IN-9 affects the formation of the BCR signalosome complex, which includes PI3Kδ and BTK. nih.gov
Functional B-Cell Assays: Measuring endpoints such as B-cell proliferation, survival, and cytokine release in response to BCR stimulation in the presence of PI3Kδ-IN-9 provides functional validation of its impact on the PI3Kδ-BTK axis.
PDK1-mTORC2-SGK Axis: The PDK1-mTORC2-SGK signaling branch has emerged as a critical alternative pathway that can promote cell survival and growth, substituting for AKT. nih.govnih.gov This axis is also implicated as a major mechanism of resistance to both PI3K and AKT inhibitors. nih.gov Elucidating the role of PI3Kδ in activating this pathway can be achieved through:
Kinase Activity Assays: In vitro or in-cell assays measuring the specific kinase activity of SGK (Serum/Glucocorticoid-Regulated Kinase) can quantify the downstream effects of PI3Kδ inhibition by PI3Kδ-IN-9.
Molecular Biology Techniques: Using siRNA or CRISPR-Cas9 to knock down components of the canonical pathway (e.g., AKT isoforms) can reveal a cell's dependence on the SGK axis for survival when treated with PI3Kδ-IN-9.
| Non-Canonical Pathway | Key Effector(s) | Cellular Function | Investigative Methodologies |
|---|---|---|---|
| Cytoskeletal Remodeling | Rac-GTPase | Cell Migration, Invasion, Metabolism | Rac Activation Assays (Pull-down, G-LISA), Live-Cell Imaging, Immunofluorescence Microscopy |
| B-Cell Receptor Signaling | BTK (TEC Kinase) | B-Cell Proliferation, Survival, Differentiation | Phosphoproteomics, Co-immunoprecipitation, Functional B-Cell Assays |
| Alternative Survival Pathway | PDK1, mTORC2, SGK | Cell Survival, Growth, Therapy Resistance | Kinase Activity Assays, siRNA/CRISPR Knockdown, Cell Viability Assays |
Development of Preclinical Biomarkers for Response and Resistance Prediction
The clinical development of targeted therapies like PI3Kδ-IN-9 is critically dependent on the identification and validation of biomarkers. nih.gov Preclinical biomarkers serve to confirm target engagement, predict which patient populations are most likely to benefit from the drug, and identify mechanisms of primary or acquired resistance. nih.gov
Pharmacodynamic (PD) Biomarkers: PD biomarkers provide direct evidence that PI3Kδ-IN-9 is engaging its target and modulating the intended signaling pathway. nih.gov Their development in preclinical models (e.g., cell lines, patient-derived xenografts) is a crucial first step.
Target-Specific Phosphorylation: A primary PD biomarker is the measurement of phosphorylation of downstream effectors. Although AKT phosphorylation (pAKT) is a canonical marker, its modulation confirms target engagement even when studying non-canonical effects. nih.gov Other key nodes like the ribosomal protein S6 (pS6) are also robust indicators of pathway inhibition. nih.gov These are typically measured by Western blot, ELISA, or immunohistochemistry in tumor or surrogate tissues.
Chemokine Modulation: For PI3Kδ inhibitors, which are highly active in leukocytes, reductions in plasma concentrations of chemokines such as CCL3, CCL4, and CXCL13 have been reported as important PD biomarkers in preclinical models of hematological malignancies. nih.gov
Predictive Biomarkers of Response: These biomarkers aim to identify patients whose tumors are inherently sensitive to PI3Kδ inhibition.
Genetic and Expression Markers: While mutations in PIK3CA are predictive for PI3Kα-selective inhibitors, biomarkers for PI3Kδ inhibitors are more likely to be context-dependent, relating to the cell of origin. nih.gov For instance, malignancies dependent on BCR signaling are predicted to be highly sensitive. Loss of the tumor suppressor PTEN, a phosphatase that counteracts PI3K activity, can lead to pathway hyperactivation and may predict sensitivity to PI3Kδ-IN-9 in certain contexts. ulb.ac.benih.govfrontiersin.org
Splice Isoform Expression: Recent research has identified alternative splice isoforms of PI3Kδ, such as PI3Kδ-S, that may be oncogenic and confer resistance to PTEN regulation. nih.gov The expression of such isoforms could serve as a novel predictive biomarker for response to PI3Kδ-IN-9.
Biomarkers of Resistance: Understanding and predicting resistance is a major challenge in targeted therapy. nih.gov Preclinical research focuses on identifying the molecular changes that allow cancer cells to evade the effects of PI3Kδ-IN-9.
Bypass Pathway Activation: A common mechanism of resistance is the activation of alternative survival pathways, or "kinome reprogramming." consensus.app For example, cancer cells may upregulate the MAPK/ERK signaling pathway to bypass their dependency on PI3Kδ. consensus.appdovepress.com Methodologies to discover these mechanisms involve generating drug-resistant cell lines through chronic exposure to PI3Kδ-IN-9 and then using transcriptomic (RNA-seq) and proteomic analyses to identify upregulated pathways.
Receptor Tyrosine Kinase (RTK) Feedback: Inhibition of the PI3K pathway can sometimes trigger a compensatory feedback loop that leads to the upregulation and activation of various RTKs. nih.gov This reactivation of upstream signaling can overcome the inhibitor's effects. This can be monitored preclinically by using phospho-RTK arrays to screen for activated receptors in treated cells.
| Biomarker Type | Purpose | Example Candidate Biomarkers | Preclinical Development Methodologies |
|---|---|---|---|
| Pharmacodynamic | Confirm target engagement and pathway modulation | pAKT, pS6, Plasma Chemokines (CCL3, CCL4) | Western Blot, ELISA, Immunohistochemistry (IHC) on tumor/surrogate tissue |
| Predictive (Response) | Identify sensitive patient populations | PTEN loss, BCR pathway dependency, PI3Kδ-S splice isoform expression | Screening of diverse cell line/PDX panels, Genomic/Transcriptomic analysis |
| Predictive (Resistance) | Identify mechanisms of intrinsic or acquired resistance | Activation of MAPK/ERK pathway, Upregulation of Receptor Tyrosine Kinases (RTKs) | Generation of resistant cell lines, Kinome profiling, Phospho-RTK arrays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
